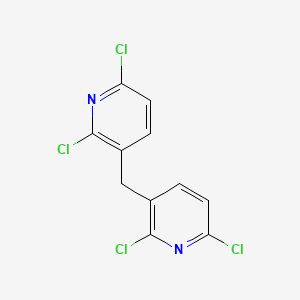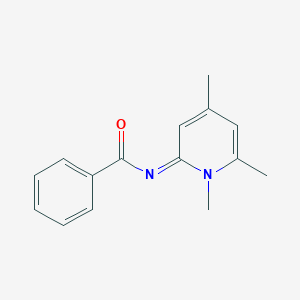
Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- is a chemical compound with a unique structure that includes a benzamide moiety and a pyridinylidene group
Métodos De Preparación
The synthesis of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- involves several steps. The synthetic routes typically include the reaction of benzamide with a pyridine derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications, such as its role in the treatment of various diseases. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- can be compared with other similar compounds, such as triazolo-pyridazine derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- lies in its specific combination of benzamide and pyridinylidene moieties, which confer distinct chemical and biological properties .
Similar compounds include:
- Triazolo-pyridazine derivatives
- Pyridine derivatives
- Benzamide derivatives
This detailed article provides an overview of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
| 112927-88-5 | |
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
N-(1,4,6-trimethylpyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-11-9-12(2)17(3)14(10-11)16-15(18)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Clave InChI |
YLKAXWQGZIYAQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=O)C2=CC=CC=C2)N(C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/no-structure.png)
![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
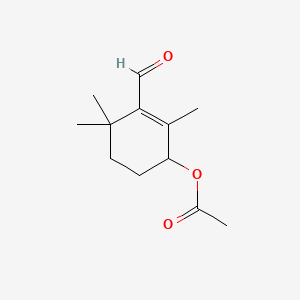
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
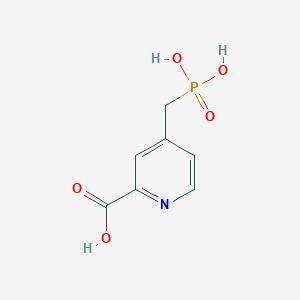
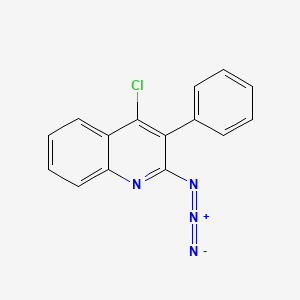
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
